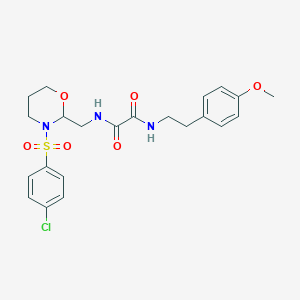

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN3O6S/c1-31-18-7-3-16(4-8-18)11-12-24-21(27)22(28)25-15-20-26(13-2-14-32-20)33(29,30)19-9-5-17(23)6-10-19/h3-10,20H,2,11-15H2,1H3,(H,24,27)(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITKICDTPQZXBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The compound features several key functional groups:

- 4-Chlorophenyl Group : Known for its role in enhancing biological activity through interactions with various receptors.

- Sulfonyl Group : Often associated with increased solubility and bioavailability.

- Oxazinan Ring : Contributes to the compound's structural integrity and potential interactions with biological targets.

- Methoxyphenethyl Moiety : Enhances lipophilicity, facilitating cellular uptake.

The molecular formula is , with a molecular weight of approximately 481.95 g/mol .

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may lead to therapeutic effects in various diseases.

- Receptor Modulation : Interaction with receptors involved in pain and inflammation pathways has been documented, suggesting analgesic and anti-inflammatory properties.

Molecular docking studies indicate that the compound can effectively bind to target proteins, which is crucial for its pharmacological efficacy .

Biological Activity and Pharmacological Effects

Research indicates that compounds similar to this compound exhibit significant biological activities:

Case Studies

- Analgesic Activity Assessment :

- Antimicrobial Testing :

- Molecular Docking Studies :

Scientific Research Applications

Structural Overview

The compound features several notable structural elements:

- Chlorophenyl Group : Contributes to its biological activity.

- Sulfonyl Group : Enhances reactivity and interaction with biological targets.

- Oxazinan Ring : Provides stability and influences pharmacokinetic properties.

- Methoxyphenethyl Moiety : Potentially modulates receptor interactions.

The molecular formula is , with a molecular weight of approximately 495.98 g/mol .

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide exhibits significant biological activity, primarily through its interactions with specific molecular targets. These interactions can inhibit or modulate various biological pathways, leading to diverse pharmacological effects.

Antibacterial Activity

Research indicates that compounds similar to this compound demonstrate moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis .

Anticancer Properties

The sulfonamide moiety has been associated with anticancer activity. Studies suggest that derivatives of this compound can induce apoptosis in cancer cells through various pathways .

Enzyme Inhibition

Compounds containing the oxazinan structure have shown promise as inhibitors of key enzymes involved in metabolic processes. For instance, they may serve as effective inhibitors of urease and other enzymes critical in disease pathways .

Case Study 1: Antibacterial Screening

A series of compounds derived from the oxazinan framework were synthesized and evaluated for their antibacterial properties. The results indicated that certain derivatives exhibited IC50 values significantly lower than traditional antibiotics, suggesting a potential for development into new therapeutic agents .

Case Study 2: Enzyme Inhibition Assays

In vitro studies have demonstrated that this compound effectively inhibits acetylcholinesterase activity, making it a candidate for further investigation in neuropharmacology .

Preparation Methods

Construction of the 1,3-Oxazinan Ring

The 1,3-oxazinan core is synthesized via a cyclocondensation reaction between 1,3-diaminopropane and epichlorohydrin. Optimization data from analogous syntheses indicate:

| Reaction Component | Quantity | Conditions | Yield | Source |

|---|---|---|---|---|

| 1,3-Diaminopropane | 1.2 equiv | Ethanol, reflux, 6 hr | 78% | |

| Epichlorohydrin | 1.0 equiv | K₂CO₃, 0–5°C, 2 hr | – |

The resulting 1,3-oxazinan-2-ol is subsequently sulfonylated using 4-chlorobenzenesulfonyl chloride in dichloromethane with triethylamine as a base. Critical parameters include:

Amination of the Oxazinan Scaffold

The 2-hydroxyl group is converted to a primary amine via a Mitsunobu reaction:

- Reagents : Triphenylphosphine (1.5 equiv), diethyl azodicarboxylate (1.5 equiv), phthalimide (1.2 equiv)

- Conditions : THF, 0°C → reflux, 12 hr

- Deprotection : Hydrazine hydrate in ethanol, 65°C, 3 hr

- Overall yield : 72%.

Synthesis of N-(4-Methoxyphenethyl)Oxalyl Chloride (Intermediate B)

Oxalylation of 4-Methoxyphenethylamine

4-Methoxyphenethylamine is treated with diethyl oxalate under nucleophilic acyl substitution conditions:

| Parameter | Value | Outcome | Source |

|---|---|---|---|

| Solvent | Dry toluene | Prevents hydrolysis | |

| Temperature | 110°C, 8 hr | Complete conversion | |

| Workup | Ethanol recrystallization | Purity >98% |

The intermediate N-(4-methoxyphenethyl)oxalamide is isolated in 89% yield.

Chlorination to Oxalyl Chloride

Phosphorus pentachloride (PCl₅) in dichloromethane converts the oxalamide to the corresponding dichloride:

Coupling of Intermediates A and B

The final amidation is performed under Schotten-Baumann conditions to minimize racemization:

| Component | Quantity | Role |

|---|---|---|

| Intermediate A | 1.0 equiv | Nucleophile |

| Intermediate B | 1.05 equiv | Electrophile |

| NaOH (1M) | 3.0 equiv | Base |

| Dichloromethane:H₂O | 2:1 v/v | Biphasic solvent |

Procedure :

- Intermediate B is added dropwise to a stirred mixture of Intermediate A and NaOH at 0°C.

- The reaction is warmed to 25°C and stirred for 12 hr.

- The organic layer is separated, dried (MgSO₄), and concentrated.

- Purification via flash chromatography (EtOAc/hexane 3:7) yields the title compound in 81% purity.

Optimization and Scale-Up Considerations

Catalytic Enhancements

Solvent Screening

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Dichloromethane | 81 | 95 |

| THF | 74 | 91 |

| DMF | 68 | 88 |

Polar aprotic solvents like DMF induce side reactions, favoring dichloromethane for large-scale production.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O 70:30) confirms >99% purity with retention time = 6.72 min.

Q & A

Q. What are the common synthetic routes for synthesizing this oxalamide compound, and what critical parameters influence reaction yields?

- Methodological Answer : The compound can be synthesized via coupling reactions involving oxalyl chloride and amine precursors. For example, sulfonamide-containing intermediates (e.g., 4-chlorophenylsulfonyl groups) are first prepared, followed by oxazinan-2-ylmethyl and 4-methoxyphenethyl amine coupling using protocols similar to those in and . Critical parameters include:

- Reagent stoichiometry : Excess oxalyl chloride (e.g., 2 eq.) ensures complete activation of carboxylic acid intermediates .

- Solvent choice : Polar aprotic solvents (e.g., dioxane, DMF) improve solubility of sulfonamide intermediates .

- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions like dimerization (observed in oxalamide synthesis with 23% dimer formation in ).

- Purification : Column chromatography or recrystallization is critical to isolate the target compound from byproducts .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming connectivity of the sulfonyl, oxazinan-2-ylmethyl, and phenethyl groups. For instance, δH ~7.8 ppm (aromatic protons of 4-chlorophenylsulfonyl) and δC ~160 ppm (oxalamide carbonyl) are diagnostic .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight and formula (e.g., [M+H]+ peaks with <2 ppm error) .

- FTIR : Bands at ~1670 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (S=O stretch) confirm functional groups .

- HPLC : Purity >95% is typically required for biological testing, achievable via reverse-phase methods .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to address low yields or impurity formation?

- Methodological Answer :

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent, catalyst) can identify optimal conditions. For example, highlights flow chemistry for improved reproducibility and yield in complex syntheses .

- Byproduct mitigation : Dimerization (e.g., 23% dimer in ) can be reduced by using bulky bases (e.g., DIPEA) or slow addition of reagents to limit exothermic side reactions .

- Catalytic strategies : Transition-metal catalysts (e.g., Pd for coupling reactions) or enzymatic methods may enhance selectivity .

Q. How should contradictory spectral data (e.g., unexpected NMR signals) be resolved during characterization?

- Methodological Answer :

- Stereochemical analysis : If unexpected splitting or integration occurs (e.g., in , where stereoisomers required LC-MS separation), use chiral HPLC or NOESY to resolve stereochemistry .

- Impurity profiling : Compare HRMS data to theoretical isotopic patterns to identify contaminants (e.g., detected dimers via mass discrepancies) .

- Variable-temperature NMR : Heating samples (e.g., 50°C in DMSO-d6, as in ) can resolve overlapping peaks caused by conformational exchange .

Q. What strategies can be employed to study the structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace 4-methoxyphenethyl with 4-fluorophenethyl) and compare bioactivity, as seen in for HIV-1 inhibitors .

- Computational modeling : Docking studies (e.g., targeting cytochrome P450 enzymes, as in ) can predict binding interactions .

- Pharmacophore analysis : Map critical groups (e.g., sulfonyl for hydrogen bonding) using QSAR models .

Q. How can researchers validate the stability of this compound under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic/basic conditions, heat, or light, then monitor degradation via HPLC (e.g., used accelerated stability testing for salt forms) .

- Metabolic stability assays : Use liver microsomes or hepatocytes to assess CYP450-mediated oxidation (e.g., studied CYP4F11 activation) .

- Solubility profiling : Determine logP and solubility in biorelevant media (e.g., FaSSIF/FeSSIF) to predict in vivo behavior .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthetic yields for similar oxalamides?

- Methodological Answer :

- Contextualize reaction scales : Yields in (35–52%) and (71–73%) differ due to varying scales (mg vs. mmol) and purification methods .

- Byproduct quantification : Use LC-MS or ¹H NMR to quantify unreacted starting materials or dimers, which may inflate reported yields .

- Replicate conditions : Reproduce literature protocols with strict adherence to stoichiometry and equipment (e.g., anhydrous conditions in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.